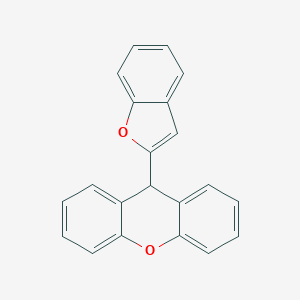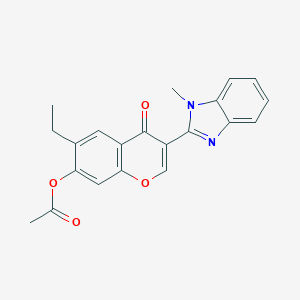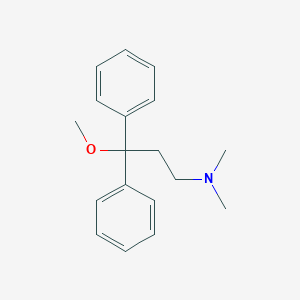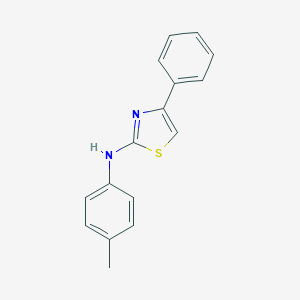![molecular formula C24H20N2O4S B404684 1-(DIMETHOXYMETHYL)-17-(1,3-THIAZOL-2-YL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE](/img/structure/B404684.png)
1-(DIMETHOXYMETHYL)-17-(1,3-THIAZOL-2-YL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(DIMETHOXYMETHYL)-17-(1,3-THIAZOL-2-YL)-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrrolidine ring, and anthracene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIMETHOXYMETHYL)-17-(1,3-THIAZOL-2-YL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized from acetylpyridines . The thiazole ring is then coupled with anthracene derivatives through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(DIMETHOXYMETHYL)-17-(1,3-THIAZOL-2-YL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. The thiazole ring, in particular, is known for its ability to interact with biological targets, making it a valuable scaffold for drug design .
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and neurodegenerative disorders .
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and dyes. Its unique electronic properties make it suitable for applications in electronics and photonics .
Mechanism of Action
The mechanism of action of 1-(DIMETHOXYMETHYL)-17-(1,3-THIAZOL-2-YL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, depending on the specific target . The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives share the thiazole ring and exhibit similar biological activities.
Anthracene Derivatives: Compounds containing the anthracene core, such as certain anthraquinones, have similar electronic properties and applications in materials science.
Uniqueness
What sets 1-(DIMETHOXYMETHYL)-17-(1,3-THIAZOL-2-YL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H20N2O4S |
|---|---|
Molecular Weight |
432.5g/mol |
IUPAC Name |
1-(dimethoxymethyl)-17-(1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C24H20N2O4S/c1-29-22(30-2)24-15-9-5-3-7-13(15)17(14-8-4-6-10-16(14)24)18-19(24)21(28)26(20(18)27)23-25-11-12-31-23/h3-12,17-19,22H,1-2H3 |
InChI Key |
RXIQSNLSWXBSHX-UHFFFAOYSA-N |
SMILES |
COC(C12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=NC=CS6)OC |
Canonical SMILES |
COC(C12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=NC=CS6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Cyclopentyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B404601.png)

![1-(4-bromophenyl)-5-(2-methoxyphenyl)-3-[2-(2-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B404604.png)
![1-(4-chlorophenyl)-5-(2-methoxyphenyl)-3-[2-(2-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B404605.png)
![4,11-Bis(2-methylphenyl)-7,14-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B404608.png)

![N-(2-methylphenyl)-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B404611.png)



![3-[5-(4-bromophenyl)-2-furyl]-2-cyano-N,N-diethylacrylamide](/img/structure/B404616.png)
![2-[(3-methylphenyl)(phenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B404619.png)
![3-(2-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B404624.png)

